molecular formula C7H10BrNOS B13077247 (3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL

(3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL

Katalognummer: B13077247
Molekulargewicht: 236.13 g/mol
InChI-Schlüssel: CUMWMSBCEWSCFP-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL is a chiral compound with a unique structure that includes an amino group, a brominated thiophene ring, and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL typically involves the following steps:

    Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amination: The brominated thiophene is then subjected to amination using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The brominated thiophene can be reduced to a non-brominated thiophene.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a non-brominated thiophene derivative.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions with target molecules, while the brominated thiophene ring can participate in π-π stacking and other aromatic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine: This compound shares a similar thiophene ring structure but differs in the functional groups attached.

    ®-1-Isopropyl-2,2-di(p-methoxyphenyl)ethylenediamine: Another compound with a chiral center and aromatic ring, but with different substituents.

Uniqueness

(3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL is unique due to the combination of its chiral center, brominated thiophene ring, and the presence of both amino and hydroxyl functional groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Eigenschaften

Molekularformel

C7H10BrNOS

Molekulargewicht

236.13 g/mol

IUPAC-Name

(3S)-3-amino-3-(3-bromothiophen-2-yl)propan-1-ol

InChI

InChI=1S/C7H10BrNOS/c8-5-2-4-11-7(5)6(9)1-3-10/h2,4,6,10H,1,3,9H2/t6-/m0/s1

InChI-Schlüssel

CUMWMSBCEWSCFP-LURJTMIESA-N

Isomerische SMILES

C1=CSC(=C1Br)[C@H](CCO)N

Kanonische SMILES

C1=CSC(=C1Br)C(CCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.